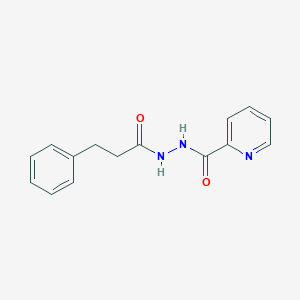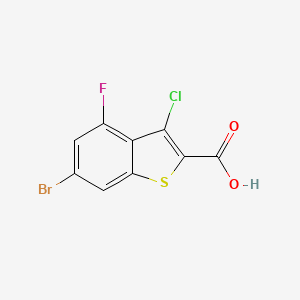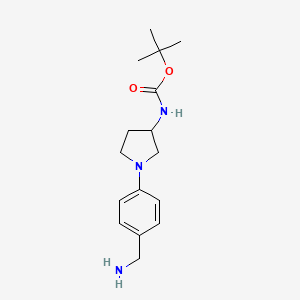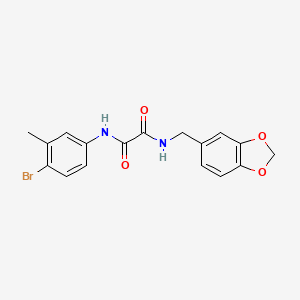
2,4-Dimethoxy-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-5-nitroaniline is an organic compound with the molecular formula C8H10N2O4. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and a nitro group is attached at the 5 position. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethoxyaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactions. The process requires precise control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Reduction: The major product formed is 2,4-dimethoxy-5-phenylenediamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Applications De Recherche Scientifique
2,4-Dimethoxy-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in enzyme screening assays, particularly for arylamine N-acetyltransferase.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-5-nitroaniline involves its interaction with molecular targets such as enzymes. For example, in enzyme screening assays, it acts as a substrate for arylamine N-acetyltransferase, allowing researchers to study the enzyme’s activity and specificity. The nitro group and methoxy groups play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-nitroaniline: Similar structure but with different positions of the nitro and methoxy groups.
2,4-Dimethoxy-6-nitroaniline: Another isomer with the nitro group at the 6 position instead of the 5 position.
Uniqueness
2,4-Dimethoxy-5-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This arrangement influences its reactivity, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H10N2O4 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
2,4-dimethoxy-5-nitroaniline |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,9H2,1-2H3 |
Clé InChI |
NIBOYIIQDGHVMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


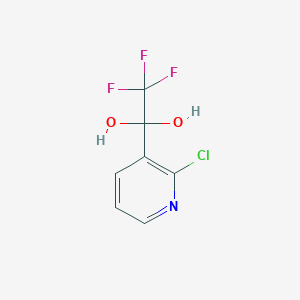
![4'-(1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylideneaminooxymethyl)-biphenyl-2-carbonitrile](/img/structure/B12447260.png)


![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-octahydroquinoxalin-2-one](/img/structure/B12447265.png)
